![molecular formula C9H8FNO2 B1336850 Benzene, 1-fluoro-4-(2-nitropropenyl)- CAS No. 775-31-5](/img/structure/B1336850.png)
Benzene, 1-fluoro-4-(2-nitropropenyl)-
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Description
“Benzene, 1-fluoro-4-(2-nitropropenyl)-” is a chemical compound with the molecular formula C9H8FNO2 . It is also known by other names such as “1-fluoro-4-[(E)-2-nitroprop-1-enyl]benzene” and "p-Fluoro-β-nitropropenylbenzene" .
Molecular Structure Analysis
The molecular structure of “Benzene, 1-fluoro-4-(2-nitropropenyl)-” can be represented by the InChI string:InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+
. The compound has a molecular weight of 181.16 g/mol . Physical And Chemical Properties Analysis
“Benzene, 1-fluoro-4-(2-nitropropenyl)-” has several computed properties. It has a molecular weight of 181.16 g/mol, an XLogP3 of 2.6, and a topological polar surface area of 45.8 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Mass Spectrometry Analysis
“Benzene, 1-fluoro-4-(2-nitropropenyl)-” is utilized in mass spectrometry to help in identifying and quantifying compounds within a sample. The mass spectrum of this compound provides unique fragmentation patterns which are essential for the analysis .
Infrared Spectroscopy
This compound’s IR spectrum is valuable in research for understanding molecular vibrations and structure. It can be used to deduce functional groups and characterize chemical bonds .
Synthesis of Anti-inflammatory Agents
A derivative of “Benzene, 1-fluoro-4-(2-nitropropenyl)-”, specifically 4-Bromo-1-fluoro-2-nitrobenzene, has been used in the synthesis of anti-inflammatory agents. This highlights its potential in pharmaceutical research and development .
Fluorophore Development
The compound’s structure is beneficial in the development of single-benzene-based fluorophores (SBBFs). These fluorophores, with their electron-donor and acceptor type dipolar structure, are crucial in bioimaging and diagnostics .
properties
IUPAC Name |
1-fluoro-4-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAXWARMFBBINZ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-fluoro-4-(2-nitropropenyl)- | |
CAS RN |
775-31-5 |
Source
|
Record name | Benzene, 1-fluoro-4-(2-nitropropenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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